molecular formula C13H12FN3O2S2 B11776676 5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine

5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B11776676
M. Wt: 325.4 g/mol
InChI Key: ZUSXDYXKAMXJKZ-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a fluorophenyl group, and a thieno[2,3-c]pyrazol core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thieno[2,3-c]pyrazol core, followed by the introduction of the ethylsulfonyl and fluorophenyl groups. Common reagents used in these reactions include sulfur-containing compounds, fluorinated aromatic compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the thieno[2,3-c]pyrazol core.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Ethylsulfonyl)-2-methoxyphenylamine: Shares the ethylsulfonyl group but differs in the aromatic core and additional functional groups.

    Imidazo[1,2-a]pyridines: Similar heterocyclic structure but with different substituents and chemical properties.

Uniqueness

What sets 5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine apart is its combination of the thieno[2,3-c]pyrazol core with the ethylsulfonyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C13H12FN3O2S2

Molecular Weight

325.4 g/mol

IUPAC Name

5-ethylsulfonyl-4-(2-fluorophenyl)-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C13H12FN3O2S2/c1-2-21(18,19)13-9(7-5-3-4-6-8(7)14)10-11(15)16-17-12(10)20-13/h3-6H,2H2,1H3,(H3,15,16,17)

InChI Key

ZUSXDYXKAMXJKZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=CC=C3F

Origin of Product

United States

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